tert-butyl N-(4-piperidin-1-ylphenyl)carbamate
CAS No.: 1082022-31-8
VCID: VC2943365
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.

Description |
Tert-butyl N-(4-piperidin-1-ylphenyl)carbamate is a chemical compound that belongs to the carbamate class, featuring a piperidine ring attached to a phenyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug development. The synthesis typically involves protecting the amine group on 4-piperidinoaniline with a tert-butyl carbamate (Boc) group . Biological Activity and ApplicationsWhile specific biological activities of tert-butyl N-(4-piperidin-1-ylphenyl)carbamate are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, carbamate derivatives are often explored for their anti-inflammatory, antimicrobial, and neuroprotective properties . Research Findings and Potential Therapeutic TargetsResearch on similar carbamate compounds suggests that they can interact with various biological targets, including enzymes and receptors. These interactions may lead to modulation of enzyme activity or inhibition, which is crucial for developing therapeutics targeting specific biological pathways . Comparison with Similar CompoundsTert-butyl N-(4-piperidin-1-ylphenyl)carbamate shares structural similarities with other carbamate derivatives, which have been investigated for diverse applications:
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CAS No. | 1082022-31-8 | ||||||||||||
Product Name | tert-butyl N-(4-piperidin-1-ylphenyl)carbamate | ||||||||||||
Molecular Formula | C16H24N2O2 | ||||||||||||
Molecular Weight | 276.37 g/mol | ||||||||||||
IUPAC Name | tert-butyl N-(4-piperidin-1-ylphenyl)carbamate | ||||||||||||
Standard InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) | ||||||||||||
Standard InChIKey | DAIQMNDLTPMGNQ-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2 | ||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2 | ||||||||||||
PubChem Compound | 65143087 | ||||||||||||
Last Modified | Aug 16 2023 |
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